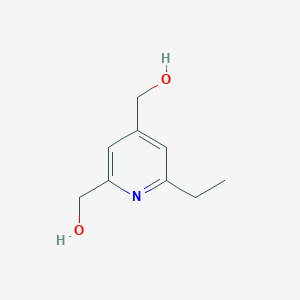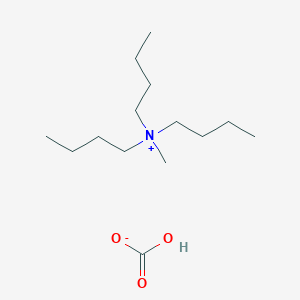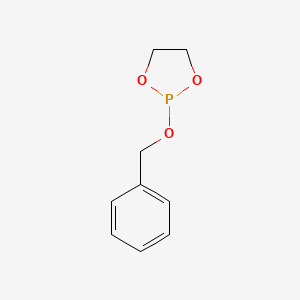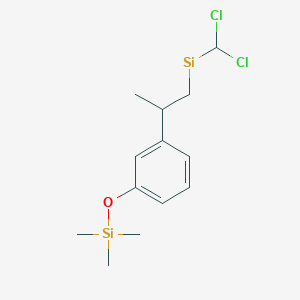![molecular formula C15H30OSi3 B14311393 {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) CAS No. 113353-56-3](/img/structure/B14311393.png)
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenylene ring. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) typically involves the reaction of 1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
Starting Materials: 1,4-dihydroxybenzene, trimethylsilyl chloride, pyridine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Procedure: 1,4-dihydroxybenzene is dissolved in dichloromethane, followed by the addition of pyridine. Trimethylsilyl chloride is then added dropwise to the solution. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the cleavage of the trimethylsilyl groups.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl groups can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Cleaved products with free hydroxyl groups.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is used as a protecting group for hydroxyl functionalities during multi-step synthesis. Its stability under various reaction conditions makes it an ideal choice for protecting sensitive groups.
Biology
In biological research, this compound is utilized in the modification of biomolecules to enhance their stability and solubility. It is particularly useful in the synthesis of silicon-based drugs and diagnostic agents.
Medicine
In medicine, {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is explored for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can improve their bioavailability and therapeutic efficacy.
Industry
Industrially, this compound is employed in the production of high-performance materials, including silicone-based polymers and resins. Its incorporation into polymer matrices enhances their thermal and mechanical properties.
Mecanismo De Acción
The mechanism by which {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect sensitive functional groups, and facilitate the formation of desired products in synthetic reactions. The pathways involved often include the formation of transient silanol intermediates and subsequent transformations.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler analog with four methyl groups attached to silicon.
Trimethylsilyl chloride: A reagent used for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A compound with two trimethylsilyl groups connected by an oxygen atom.
Uniqueness
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is unique due to its dual trimethylsilyl groups attached to a phenylene ring, providing enhanced stability and reactivity compared to simpler analogs. This structural feature allows for more versatile applications in protecting group chemistry and material science.
Propiedades
Número CAS |
113353-56-3 |
|---|---|
Fórmula molecular |
C15H30OSi3 |
Peso molecular |
310.65 g/mol |
Nombre IUPAC |
trimethyl-(4-trimethylsilyl-2-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C15H30OSi3/c1-17(2,3)13-10-11-15(18(4,5)6)14(12-13)16-19(7,8)9/h10-12H,1-9H3 |
Clave InChI |
QJPNZPAPDZAWFF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)






![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)

